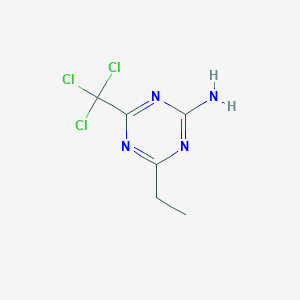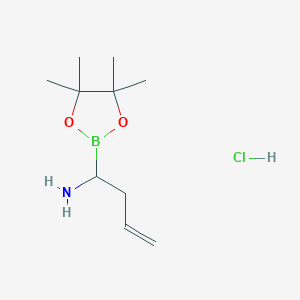
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride is a boron-containing organic compound It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a suitable boronic acid or boronate ester with a diol. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.
Introduction of the But-3-en-1-amine Moiety: The but-3-en-1-amine group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, where the dioxaborolane derivative is coupled with an appropriate halide or pseudohalide.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the process. This may involve the use of continuous flow reactors and automated systems to handle large volumes of reagents and products.
化学反应分析
Types of Reactions
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dioxaborolane ring into other boron-containing structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Reduced boron-containing compounds.
Substitution: Various substituted amines and boron-containing derivatives.
科学研究应用
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-C and C-N bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound can be used in the production of advanced materials and polymers.
作用机制
The mechanism by which 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride exerts its effects depends on the specific application. In organic synthesis, the dioxaborolane ring acts as a versatile intermediate that can undergo various transformations. In biological systems, the amine group can interact with biological targets, potentially modulating their activity.
相似化合物的比较
Similar Compounds
- 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene
Uniqueness
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine hydrochloride is unique due to the presence of both a dioxaborolane ring and a but-3-en-1-amine moiety. This combination provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
属性
分子式 |
C10H21BClNO2 |
|---|---|
分子量 |
233.54 g/mol |
IUPAC 名称 |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H20BNO2.ClH/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11;/h6,8H,1,7,12H2,2-5H3;1H |
InChI 键 |
QPVGRTXKIYOOBP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC=C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



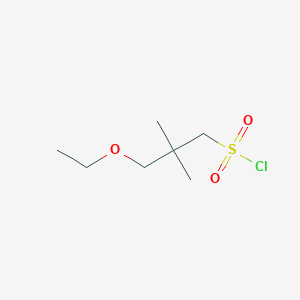
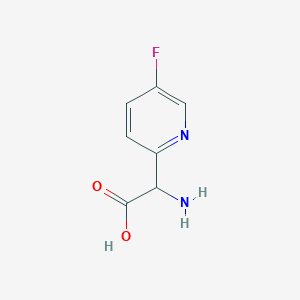
![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)
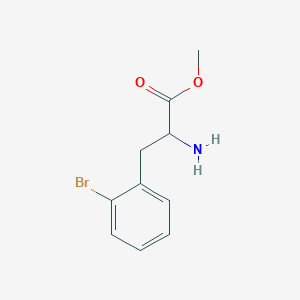

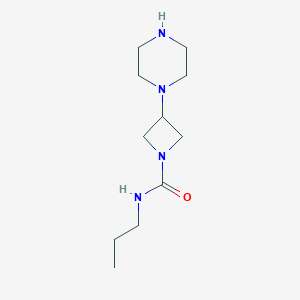
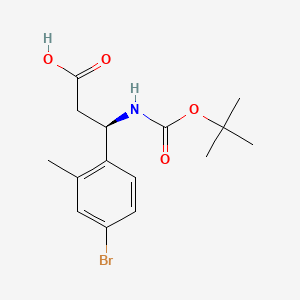
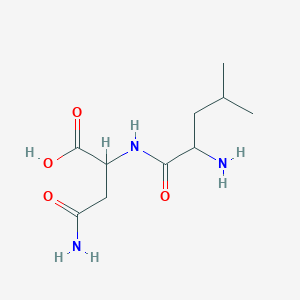
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15325858.png)

